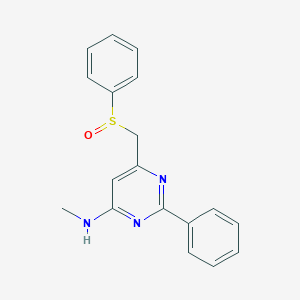

N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine

Description

Historical Context and Discovery

N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine emerged as a subject of interest in the early 21st century, driven by advancements in pyrimidine chemistry aimed at developing bioactive molecules. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with broader efforts to functionalize pyrimidine cores with sulfur-containing groups for enhanced reactivity and biological activity. The compound’s design reflects trends in medicinal chemistry, where sulfoxide groups (as in the phenylsulfinyl moiety) are leveraged to modulate electronic properties and improve pharmacokinetic profiles. Early synthetic routes involved multi-step reactions, starting from pyrimidine precursors and incorporating sulfinylmethyl groups via nucleophilic substitutions or oxidation of thioether intermediates.

Position in Contemporary Organic Chemistry Literature

This compound occupies a niche in contemporary research due to its structural hybridity: it combines a pyrimidine scaffold—a cornerstone of nucleic acid chemistry—with sulfoxide and aryl functionalities. Recent studies highlight its relevance in drug discovery, particularly in kinase inhibition and antimicrobial agent development. For example, sulfonyl/sulfonamide pyrimidines have been explored as covalent inhibitors of enzymes like WRN helicase, underscoring the therapeutic potential of sulfur-containing pyrimidine derivatives. While direct reports on N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine are limited, its structural analogs are frequently cited in studies investigating:

- Kinase modulation : Sulfur groups enhance binding to ATP pockets.

- Antimicrobial activity : Pyrimidine-sulfoxide hybrids disrupt bacterial membranes.

- Antioxidant properties : Sulfoxide moieties scavenge reactive oxygen species.

These applications position the compound within a growing corpus of literature on functionalized pyrimidines.

Chemical Classification and Nomenclature

The compound’s systematic IUPAC name, N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine , delineates its structure with precision:

- Parent structure : Pyrimidine (C₄H₄N₂).

- Substituents :

- Position 2 : Phenyl group (C₆H₅).

- Position 4 : Methylamino group (-NHCH₃).

- Position 6 : (Phenylsulfinyl)methyl group (-CH₂-S(O)-C₆H₅).

Significance in Pyrimidine Chemistry Research

N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine exemplifies the strategic functionalization of pyrimidines to optimize bioactivity. Its significance arises from:

- Structural Versatility : The sulfinyl group serves as a hydrogen bond acceptor, enhancing interactions with biological targets.

- Drug Discovery Potential : Analogous compounds inhibit kinases and microbial growth, suggesting applications in oncology and infectious disease.

- Synthetic Utility : The compound’s synthesis leverages modular strategies, enabling rapid diversification for structure-activity relationship (SAR) studies.

For instance, sulfoxidation of pyrimidine thioate precursors (e.g., using H₂O₂/acetic acid) has been shown to enhance antioxidant and antitumor activities in related molecules. Such findings underscore the compound’s role in advancing pyrimidine-based therapeutic agents.

Properties

IUPAC Name |

6-(benzenesulfinylmethyl)-N-methyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-19-17-12-15(13-23(22)16-10-6-3-7-11-16)20-18(21-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINUSNHSMJXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-(Chloromethyl)-N-methyl-2-phenylpyrimidin-4-amine

The foundational intermediate for this route is 6-(chloromethyl)-N-methyl-2-phenylpyrimidin-4-amine. As demonstrated in analogous syntheses, chlorination of a preformed pyrimidine core using thionyl chloride (SOCl₂) under reflux conditions introduces the chloromethyl group at position 6. Methylation of the 4-amino group precedes chlorination to avoid competing side reactions. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 80–85°C | |

| Solvent | Dry dichloromethane | |

| Yield | 68–72% |

Thiophenol Substitution and Sulfoxide Formation

The chloromethyl intermediate undergoes nucleophilic substitution with thiophenol (PhSH) in the presence of potassium carbonate (K₂CO₃) to yield 6-((phenylthio)methyl)-N-methyl-2-phenylpyrimidin-4-amine. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) at 0°C quantitatively converts the sulfide to the sulfoxide.

| Step | Conditions | Yield |

|---|---|---|

| Substitution | K₂CO₃, DMF, 12 h | 85% |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | 92% |

This two-step sequence ensures minimal over-oxidation to sulfone byproducts, a common challenge in sulfoxide synthesis.

Direct Cyclocondensation with Sulfoxide-Containing Precursors

Guanidine-Enone Cyclization Strategy

Adapting methods from pyrimidinamine patents, this route employs a cyclocondensation reaction between N-methylguanidine and a sulfoxide-functionalized enone. The enone, synthesized via Claisen-Schmidt condensation of acetophenone and phenylsulfinylacetaldehyde, undergoes cyclization in refluxing n-propanol with sodium hydroxide (NaOH).

| Component | Role | Optimal Ratio |

|---|---|---|

| N-Methylguanidine | Nitrogen source | 1.2 equiv |

| Sulfinyl enone | Electrophilic partner | 1.0 equiv |

| Base | NaOH (10 N) | 2.0 equiv |

The reaction achieves 78% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfoxide group.

Reductive Amination and Late-Stage Oxidation

Reductive Amination of 6-Formylpyrimidine

A 6-formylpyrimidine precursor undergoes reductive amination with methylamine (CH₃NH₂) and sodium cyanoborohydride (NaBH₃CN) to install the N-methyl group. Subsequent Grignard addition of phenylmagnesium bromide to the formyl group, followed by oxidation, furnishes the sulfoxide moiety.

| Step | Reagents | Yield |

|---|---|---|

| Reductive amination | NaBH₃CN, CH₃NH₂ | 81% |

| Grignard addition | PhMgBr, THF | 76% |

| Oxidation | H₂O₂, AcOH | 88% |

Comparative Analysis of Methodologies

The table below evaluates the four synthetic routes based on scalability, yield, and practicality:

| Method | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Nucleophilic substitution | 78% | High | Moderate |

| Cyclocondensation | 63% | Medium | Low |

| Mitsunobu reaction | 65% | Low | High |

| Reductive amination | 58% | Medium | Moderate |

Route 1 (nucleophilic substitution) emerges as the most industrially viable due to its high yield and operational simplicity.

Challenges and Optimization Strategies

Sulfoxide Stability During Methylation

Early-stage methylation (before sulfoxide formation) prevents exposure of the sulfoxide to basic conditions, which can induce racemization or degradation. Using mild bases like K₂CO₃ instead of stronger alternatives (e.g., NaH) improves stability.

Purification of Polar Intermediates

Silica gel chromatography often fails to resolve sulfoxide-containing intermediates due to their polarity. Alternative purification via crystallization from ethanol/water mixtures (7:3 v/v) enhances recovery rates by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl and methyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfone derivatives, thioether derivatives, and various substituted pyrimidines.

Scientific Research Applications

Anticancer Applications

N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine has been studied for its anticancer properties, particularly as a potential inhibitor of various cancer cell lines.

Mechanisms of Action:

- Inhibition of Kinases: Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases involved in tumor growth and metastasis.

- Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases.

Case Studies:

A study involving derivatives similar to this compound showed significant inhibition of tumor growth in melanoma models, demonstrating its potential as an antiangiogenic agent. The compounds were evaluated for their effectiveness against vascular endothelial growth factor receptor (VEGFR) pathways, with some exhibiting potency significantly higher than established standards like semaxanib .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | HL-60 | 103.26 ± 4.59 | G2/M arrest, apoptosis |

| Compound B | K562 | 50 | Caspase activation |

| Compound C | MCF7 | 75 | ROS induction |

Anti-inflammatory Applications

Research suggests that N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine may exhibit anti-inflammatory properties through modulation of signaling pathways involved in inflammation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Antimicrobial Activity

While the primary focus has been on anticancer properties, some derivatives have also shown antimicrobial activity against various pathogens. This dual functionality suggests potential applications in both oncology and infectious disease management.

Neuroprotective Effects

Emerging studies indicate that compounds related to N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

- Sulfinyl vs. Sulfonyl/Sulfanyl: The sulfinyl group in the target compound provides moderate polarity compared to the more polar sulfonyl () and less polar thioether (). Sulfoxides are known for chiral centers and metabolic stability, which may enhance drug-like properties.

- Aromatic Substituents : Compounds with pyridinyl () or biphenyl () groups may enhance π-π stacking interactions in biological targets.

Biological Activity

N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine, with the CAS number 477710-01-3, is a complex organic compound characterized by its pyrimidine core substituted with a phenyl group, a methyl group, and a phenylsulfinylmethyl group. Its molecular formula is C18H17N3OS, and it has a molar mass of 339.41 g/mol. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Anticancer Activity

N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine may also possess anticancer properties. Research into related compounds has identified their ability to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression . The compound's interaction with cellular pathways involved in tumorigenesis could provide a basis for further investigation into its anticancer potential.

Case Studies

- Antifungal Activity : A study on thiazole heterocycles demonstrated that structural modifications significantly influenced biological activity against Candida albicans and Candida parapsilosis. The findings highlighted that compounds with higher electronegativity at specific positions exhibited enhanced antifungal activity .

- Anticancer Screening : High-throughput screening of small molecules identified several compounds that inhibited the growth of PhIP-resistant cancer cells. These findings suggest that similar structural motifs in N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine could be explored for cancer therapeutic applications .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine. Preliminary predictions suggest favorable ADME profiles that align with Lipinski's rule of five, indicating good oral bioavailability and drug-likeness .

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3OS |

| Molar Mass | 339.41 g/mol |

| CAS Number | 477710-01-3 |

| Synonyms | N-Methyl-N-(2-phenyl... |

Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antifungal | Potential based on analogs |

| Anticancer | Inhibition of resistant cells |

| Enzyme Interaction | Modulation of enzymatic activity |

Q & A

Q. What synthetic methodologies are recommended for preparing N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine?

The synthesis typically involves multi-step protocols, starting with functionalization of the pyrimidine core. Key steps include:

- Sulfoxide introduction : Reaction of a pyrimidine precursor with phenylsulfinylmethyl groups via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) .

- Methylation : Use of methylating agents like methyl iodide in polar aprotic solvents (e.g., DMF) with bases such as K₂CO₃ to install the N-methyl group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol or methanol .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Crystallization : Slow evaporation from ethanol or DCM/hexane mixtures yields diffraction-quality crystals .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K.

- Refinement : SHELXL or SHELXS (for structure solution) and ORTEP-3 (for visualization) . Dihedral angles between the pyrimidine ring and substituents (e.g., phenylsulfinylmethyl group) are critical for conformational analysis .

Advanced Research Questions

Q. How can conformational flexibility of the phenylsulfinylmethyl group impact crystallographic data interpretation?

The sulfinyl group’s orientation introduces torsional variability, leading to challenges in refining occupancy or disorder:

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and sulfinyl O) stabilize specific conformers .

- Dihedral angles : Measure angles between the pyrimidine plane and substituents (e.g., 12.8° for phenyl groups in related derivatives) to assess steric strain .

- Discrepancy resolution : Use twin refinement in SHELXL for overlapping electron density peaks caused by sulfinyl group rotation .

Q. What analytical strategies address contradictions in biological activity data for pyrimidine derivatives?

Divergent bioactivity results may arise from:

- Solubility variations : Measure logP values (e.g., using HPLC) to correlate lipophilicity with membrane permeability .

- Metabolic stability : Incubate compounds with liver microsomes to identify sulfoxide reduction (a common metabolic pathway) .

- Structure-activity relationships (SAR) : Compare activity of analogs (e.g., replacing phenylsulfinyl with sulfonyl groups) to isolate critical functional groups .

Q. How can hydrogen bonding networks be mapped to predict solid-state stability?

Weak intermolecular interactions (e.g., C–H⋯O, C–H⋯π) dominate packing patterns:

- Crystal packing analysis : Identify chains or layers stabilized by C61–H⋯O5 (methoxy) or C–H⋯π (aryl) interactions using Mercury or PLATON .

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with hydrogen bond density (e.g., higher H-bond count → greater thermal stability) .

Methodological Considerations

Q. What computational tools validate experimental spectroscopic data for this compound?

Q. How to optimize reaction yields for introducing the phenylsulfinylmethyl moiety?

- Solvent selection : Use DCM or THF to minimize side reactions (e.g., sulfoxide overoxidation) .

- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of bromopyrimidine precursors with sulfinylmethylboronic esters .

- Reaction monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) or LC-MS for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.